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  • Product: 1-(2,3,4-Trimethoxybenzoyl)piperazine
  • CAS: 93896-51-6

Core Science & Biosynthesis

Foundational

1-(2,3,4-trimethoxybenzoyl)piperazine: Exact Mass Determination, Structural Profiling, and Analytical Workflows

Executive Summary In the landscape of cardiovascular and metabolic drug discovery, piperazine derivatives play a foundational role. 1-(2,3,4-trimethoxybenzoyl)piperazine (CAS: 93896-51-6) [1] is a critical synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of cardiovascular and metabolic drug discovery, piperazine derivatives play a foundational role. 1-(2,3,4-trimethoxybenzoyl)piperazine (CAS: 93896-51-6) [1] is a critical synthetic intermediate and screening compound. It is structurally homologous to the well-known anti-ischemic agent trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine), differing only by the substitution of a benzylic methylene group with a carbonyl group.

This seemingly minor modification converts a basic benzylamine into a neutral benzamide, fundamentally altering the molecule's pKa, lipophilicity, and potential binding affinity to metabolic enzymes. For researchers synthesizing this compound for structure-activity relationship (SAR) studies, determining its exact mass via High-Resolution Mass Spectrometry (HRMS) is a non-negotiable quality control step. This whitepaper provides a comprehensive technical guide to the physicochemical properties, analytical workflows, and pharmacological context of 1-(2,3,4-trimethoxybenzoyl)piperazine.

Physicochemical Profiling & Mass Calculations

In high-resolution analytical workflows, distinguishing between molecular weight (average mass based on isotopic distribution) and exact mass (monoisotopic mass based on the most abundant isotopes) is critical.

For 1-(2,3,4-trimethoxybenzoyl)piperazine, the exact mass is calculated using the primary isotopes: 12C (12.000000 Da), 1H (1.007825 Da), 14N (14.003074 Da), and 16O (15.994915 Da).

Quantitative Data Summary
ParameterValue
Chemical Name 1-(2,3,4-trimethoxybenzoyl)piperazine
CAS Number 93896-51-6
Molecular Formula C 14​ H 20​ N 2​ O 4​
Molecular Weight (Average) 280.32 g/mol
Exact Mass (Monoisotopic) 280.1423 Da
Protonated Mass [M+H] + 281.1496 Da

Causality Check: Why rely on the exact mass? In complex biological matrices or crude synthetic mixtures, isobaric interferences (molecules with the same nominal mass but different elemental compositions) can lead to false positives. HRMS resolves these by measuring the mass defect, ensuring that the detected m/z of 281.1496 corresponds exclusively to C 14​ H 21​ N 2​ O 4+​ .

Experimental Protocols: Synthesis & HRMS Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning each workflow contains internal checks to verify success before proceeding to the next step.

Protocol A: Synthesis via Amide Coupling

Objective : Synthesize 1-(2,3,4-trimethoxybenzoyl)piperazine from commercially available precursors.

  • Activation : Dissolve 1.0 eq of 2,3,4-trimethoxybenzoic acid in anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq of HATU and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: HATU is selected over EDC/HOBt for its superior kinetics in forming the active ester, minimizing side reactions. DIPEA acts as a non-nucleophilic base to neutralize the acid generated during coupling without competing for the electrophile.

  • Coupling : Slowly add 1.1 eq of mono-Boc-protected piperazine to the mixture. Stir at room temperature for 2 hours.

  • Self-Validation Step : Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is only considered complete when the starting acid spot is entirely consumed.

  • Deprotection : Treat the purified intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:4 ratio) for 1 hour to remove the Boc group, yielding the free secondary amine.

Workflow A 2,3,4-Trimethoxybenzoic Acid + Piperazine B Amide Coupling (HATU, DIPEA) A->B C 1-(2,3,4-trimethoxybenzoyl)piperazine B->C D LC-HRMS Analysis (ESI+, Q-TOF) C->D E Exact Mass Validation [M+H]+ = 281.1496 Da D->E

Fig 1: Synthesis and LC-HRMS validation workflow for 1-(2,3,4-trimethoxybenzoyl)piperazine.

Protocol B: Exact Mass Determination via LC-HRMS

Objective : Validate the elemental composition of the synthesized compound using Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) mass spectrometry.

  • System Calibration (Self-Validation) : Before injecting the sample, infuse a Leucine Enkephalin standard ([M+H] + = 556.2771 Da). The system is validated for use only if the mass accuracy error is < 2 ppm.

  • Sample Preparation : Dissolve the purified compound in LC-MS grade Methanol to 1 µg/mL.

  • Chromatography : Inject 2 µL onto a C18 Reverse Phase column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is mandatory. It lowers the pH of the mobile phase, ensuring the secondary amine of the piperazine ring is fully protonated, which exponentially increases ionization efficiency in ESI+ mode.

  • Data Acquisition & Processing : Acquire data in positive ion mode with a resolution of >20,000 FWHM. Extract the chromatogram using a Mass Extraction Window (MEW) of 5 ppm around m/z 281.1496 [2].

Pharmacological Relevance: The Metabolic Shift

The structural parent of this compound, trimetazidine, is a metabolic modulator that exerts its anti-ischemic effects by selectively inhibiting long-chain 3-ketoacyl-CoA thiolase (3-KAT) . This inhibition forces the heart to shift its energy metabolism from oxygen-intensive fatty acid β -oxidation to highly efficient glucose oxidation [3].

When researchers utilize 1-(2,3,4-trimethoxybenzoyl)piperazine in drug development, they are testing how the conversion of a flexible, basic benzylamine into a rigid, neutral benzamide impacts target engagement. The carbonyl oxygen introduces a new hydrogen-bond acceptor, while the restricted rotation of the amide bond locks the piperazine ring into a specific conformational space, which can either enhance or abrogate binding to the 3-KAT active site.

Pathway Ischemia Ischemia / Hypoxia FAO Fatty Acid β-Oxidation Ischemia->FAO Impairs efficiency Analog 1-(2,3,4-trimethoxybenzoyl)piperazine Enzyme Long-chain 3-ketoacyl-CoA thiolase (3-KAT) Analog->Enzyme Potential Inhibition Enzyme->FAO Catalyzes GO Glucose Oxidation FAO->GO Metabolic Shift ATP Efficient ATP Production GO->ATP Generates

Fig 2: Pharmacological pathway illustrating the metabolic shift from fatty acid to glucose oxidation.

References

  • NextSDS. "1-(2,3,4-trimethoxybenzoyl)piperazine — Chemical Substance Information." Available at: 1

  • U.S. Food and Drug Administration (FDA). "Memorandum: Details of criteria for various types of unit-resolution mass spectrometry (MS) and high resolution mass spectrometry (HRMS)." Available at:2

  • AHA Journals. "The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase." Available at: 3

Sources

Exploratory

An In-Depth Technical Guide on the Predicted Toxicity Profile of 1-(2,3,4-trimethoxybenzoyl)piperazine in Animal Models

For Research Use Only. Not for human or veterinary use. [1] Authored by: Senior Application Scientist Introduction 1-(2,3,4-trimethoxybenzoyl)piperazine is a chemical compound with potential applications in research and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for human or veterinary use. [1]

Authored by: Senior Application Scientist

Introduction

1-(2,3,4-trimethoxybenzoyl)piperazine is a chemical compound with potential applications in research and development.[1] Its structure combines a piperazine ring, a common scaffold in many biologically active compounds, with a trimethoxybenzoyl group. While specific research on this molecule's biological effects is limited, its structural relative, 1-(2,3,4-trimethoxybenzyl)piperazine (also known as trimetazidine), is used as a cerebral vasodilator.[2][3] Given the widespread use of piperazine derivatives in pharmaceuticals and as designer drugs, understanding the potential toxicity of novel analogues like 1-(2,3,4-trimethoxybenzoyl)piperazine is of paramount importance for safe handling and future development.[4][5][6]

This technical guide provides a comprehensive overview of the predicted toxicity profile of 1-(2,3,4-trimethoxybenzoyl)piperazine in animal models. By examining the known toxicities of its constituent parts, we can anticipate its likely effects and propose a structured approach for its toxicological evaluation.

Predicted Toxicological Profile

The overall toxicity of 1-(2,3,4-trimethoxybenzoyl)piperazine is likely to be a composite of the effects of the piperazine ring and the trimethoxybenzoyl group.

The Piperazine Moiety: A Foundation for Neurotoxicity and Hepatotoxicity

The piperazine core is a well-studied pharmacophore. While many piperazine-containing drugs have favorable safety profiles, the piperazine class, particularly when used recreationally as "designer drugs," is associated with a range of toxic effects.[4][5]

Key Predicted Toxicities Associated with the Piperazine Core:

  • Neurotoxicity: Piperazine derivatives often exhibit stimulant properties by affecting dopaminergic, noradrenergic, and serotoninergic systems in the brain.[4] This can lead to adverse effects such as agitation, anxiety, tachycardia, and in severe cases, seizures.[4] In animal models, this may manifest as altered locomotor activity and behavioral changes.[7] Studies on the nematode C. elegans have shown that piperazine designer drugs can cause neuronal damage.[7]

  • Hepatotoxicity: Several piperazine derivatives have been shown to induce hepatotoxicity.[8] A proposed mechanism involves the up-regulation of key enzymes in cholesterol and lipid biosynthesis, potentially leading to phospholipidosis and steatosis.[8] For instance, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), a metabolite of the withdrawn drug fipexide, is known for its liver toxicity.[5]

  • Cardiotoxicity: Some piperazine derivatives have been reported to induce cardiotoxicity by disrupting Ca2+ homeostasis, leading to ATP depletion and loss of mitochondrial membrane potential, which can cause heart rhythm disturbances.[5]

  • Reproductive and Developmental Toxicity: Piperazine itself is classified as suspected of damaging fertility and the unborn child.[9] Studies in rats with piperazine salts have indicated the potential for reproductive and developmental toxicity, although teratogenicity was not observed at lower doses.[10]

The Trimethoxybenzoyl Moiety: Potential for Irritation and Chronic Effects

Information on the toxicity of the 2,3,4-trimethoxybenzoyl group is less specific than for piperazine. However, data on the related compound 3,4,5-trimethoxybenzoyl chloride provides some predictive insights.

Key Predicted Toxicities Associated with the Trimethoxybenzoyl Moiety:

  • Irritation: Compounds containing benzoyl chloride moieties are often irritants. 3,4,5-trimethoxybenzoyl chloride is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[11][12] While 1-(2,3,4-trimethoxybenzoyl)piperazine is not a benzoyl chloride, the benzoyl group itself can contribute to irritant properties.

  • Chronic Toxicity: Chronic exposure to related corrosive fumes has been associated with erosion of the teeth, bronchial irritation, and gastrointestinal disturbances.[13] While the amide linkage in 1-(2,3,4-trimethoxybenzoyl)piperazine will alter its reactivity, the potential for chronic effects with repeated exposure should be considered.

Proposed Strategy for Toxicological Evaluation in Animal Models

A tiered approach to the toxicological assessment of 1-(2,3,4-trimethoxybenzoyl)piperazine is recommended, starting with acute toxicity and progressing to more specialized studies based on initial findings. The choice of animal models, dosage, and administration routes should be carefully considered to reflect potential human exposure scenarios.

Acute Toxicity Studies

The initial assessment should aim to determine the median lethal dose (LD50) and identify the primary target organs of toxicity following a single high-dose exposure.[14]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Wistar rats or Swiss albino mice (one sex, typically females).

  • Methodology:

    • Administer a starting dose of the test compound to a single animal via oral gavage.

    • Observe the animal for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

    • Continue this sequential dosing until the criteria for stopping the test are met.

    • The LD50 is then calculated from the pattern of outcomes.

  • Observations: Record clinical signs of toxicity (e.g., changes in behavior, respiration, posture), body weight changes, and any mortalities.[9]

  • Pathology: Conduct gross necropsy on all animals. Collect and preserve major organs for potential histopathological examination.

Sub-chronic Toxicity Studies

These studies are designed to evaluate the effects of repeated exposure over a period of 28 or 90 days. This will help to identify target organs for chronic toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

  • Animal Model: Wistar rats (both sexes).

  • Methodology:

    • Divide animals into at least three dose groups and one control group.

    • Administer the test compound daily via oral gavage for 28 days.

    • Monitor animals daily for clinical signs of toxicity.

    • Record body weight and food consumption weekly.

    • Conduct hematology and clinical biochemistry analyses at the end of the study.

    • Perform a full necropsy and weigh major organs.

    • Conduct histopathological examination of key tissues.

  • Causality behind Experimental Choices: A 28-day study provides a balance between detecting cumulative toxicity and the time and resources required for longer-term studies. The inclusion of both sexes is crucial as toxicity can be sex-dependent.

Specialized Toxicity Studies

Based on the findings from acute and sub-chronic studies, and the predicted profile, the following specialized studies may be warranted:

  • Hepatotoxicity Assessment:

    • Methodology: In addition to standard liver function tests (ALT, AST, ALP), consider more specific markers of liver injury. Gene expression analysis of liver tissue from repeated dose studies can investigate the upregulation of enzymes involved in cholesterol biosynthesis, a known mechanism of hepatotoxicity for some piperazine derivatives.[8]

  • Neurotoxicity Assessment:

    • Methodology: A functional observational battery (FOB) can be incorporated into repeated dose studies to assess changes in behavior, motor function, and sensory responses. In-depth neurohistopathology of the brain and peripheral nerves should be considered if functional deficits are observed.

  • Genotoxicity Assessment:

    • Methodology: A standard battery of in vitro and in vivo genotoxicity tests is recommended. This typically includes an Ames test for bacterial reverse mutation, an in vitro mammalian cell chromosomal aberration test, and an in vivo mouse micronucleus test.

  • Reproductive and Developmental Toxicity Assessment:

    • Methodology: If the compound is intended for use in populations of childbearing potential, a developmental toxicity study in rats or rabbits is necessary to assess effects on the developing fetus.[9][10] A multi-generational study may be required to evaluate effects on fertility.

Data Presentation and Visualization

Tabular Summary of Predicted Toxicities
Toxicity Class Predicted Effect Structural Basis Key Animal Model Observations
Acute Toxicity Moderate to low acute toxicity via oral route.[9] Potential for skin and eye irritation.[15]Piperazine and Benzoyl moietiesClinical signs of neurotoxicity (tremors, altered activity), local irritation at the site of application.
Neurotoxicity Stimulant effects, potential for seizures at high doses.[4]PiperazineAltered locomotor activity, behavioral changes, seizures.[7]
Hepatotoxicity Potential for liver enzyme elevation and steatosis with repeated dosing.[8]PiperazineIncreased ALT/AST, histopathological changes in the liver.[8]
Cardiotoxicity Possible disruption of cardiac rhythm with high doses.[5]PiperazineECG abnormalities, histopathological changes in the heart.
Reproductive Toxicity Suspected to affect fertility and development.[9]PiperazineReduced fertility indices, adverse effects on fetal development.
Genotoxicity Unlikely to be a direct mutagen, but should be assessed.General chemical structureTo be determined by standard battery of tests.
Experimental Workflow Diagrams

Diagram 1: Acute Oral Toxicity Workflow

Acute_Toxicity_Workflow start Start: Dose Group Selection dosing Single Oral Gavage Administration start->dosing observation 14-Day Observation Period (Clinical Signs, Body Weight) dosing->observation outcome Mortality/Survival Assessment observation->outcome necropsy Gross Necropsy outcome->necropsy All Animals ld50 LD50 Calculation outcome->ld50 Data Analysis histopath Histopathology (Optional) necropsy->histopath Subchronic_Toxicity_Workflow start Start: 4 Groups (Control + 3 Dose Levels) dosing Daily Oral Gavage for 28/90 Days start->dosing in_life In-Life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->in_life termination Study Termination in_life->termination blood Blood Collection (Hematology, Clinical Chemistry) termination->blood necropsy Gross Necropsy & Organ Weights termination->necropsy noael NOAEL Determination blood->noael histopath Histopathology of Target Organs necropsy->histopath histopath->noael

Caption: Workflow for a sub-chronic toxicity study.

Conclusion

While direct experimental data on the toxicity of 1-(2,3,4-trimethoxybenzoyl)piperazine is lacking, a predictive analysis based on its structural components suggests a potential for neurotoxicity, hepatotoxicity, and reproductive toxicity, primarily driven by the piperazine moiety. The trimethoxybenzoyl group may contribute to irritant properties. The proposed tiered testing strategy provides a robust framework for systematically evaluating the safety profile of this compound in animal models. The insights generated from these studies will be critical for any future development and for ensuring the safety of researchers handling this molecule.

References

  • Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). PubMed.
  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. (2016). PubMed.
  • Piperazine derivatives as dangerous abused compounds. (2019). Termedia.
  • Piperazine: Human health tier II assessment. (2019). Australian Government Department of Health.
  • 3,4,5-Trimethoxybenzoyl chloride - SAFETY DATA SHEET. (2018). Santa Cruz Biotechnology.
  • Piperazine-Derived Designer Drug... : Journal of Analytical Toxicology. (n.d.). Ovid.
  • 1-(2,3,4-trimethoxybenzoyl)
  • Benzylpiperazine Derivatives. I. Syntheses and Biological Activities of 1-(2,3,4-trimethoxybenzyl)
  • 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0. (n.d.). Sigma-Aldrich.
  • 3,4,5-Trimethoxybenzyl chloride SDS, 3840-30-0 Safety D
  • Benzoyl chloride, 3,4,5-trimethoxy-. (n.d.). PubChem.
  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS. (2001). EMA.
  • 3,4,5-Trimethoxybenzoyl chloride 98 4521-61-3. (n.d.). Sigma-Aldrich.
  • 3,4,5-trimethoxybenzoyl chloride, 4521-61-3. (n.d.). The Good Scents Company.
  • Synthesis and Platelet-Activating Factor (PAF)
  • Benzylpiperazine derivatives. XI. Synthesis of compounds related to the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796). (n.d.). PubMed.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2019).
  • Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. (2020). PubMed.
  • 1-(2,3,4-Trimethoxybenzoyl)piperazine. (n.d.). Sapphire Bioscience.
  • Synthesis and Platelet-Activating Factor (PAF)
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.
  • 1-(2,3,4-Trimethoxybenzyl)piperazine. (n.d.). Santa Cruz Biotechnology.
  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). MDPI.
  • Toxicity studies of drugs and chemicals in animals: an overview. (n.d.). CABI Digital Library.
  • Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. (2022). ScienceRise: Pharmaceutical Science.

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Foundational

Whitepaper: Metabolic Profiling of 1-(2,3,4-Trimethoxybenzoyl)piperazine in Hepatic Microsomes

Executive Summary The pharmacokinetic viability of piperazine-containing scaffolds is a critical parameter in modern drug design. 1-(2,3,4-trimethoxybenzoyl)piperazine (CAS: 93896-51-6) serves as a vital structural motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic viability of piperazine-containing scaffolds is a critical parameter in modern drug design. 1-(2,3,4-trimethoxybenzoyl)piperazine (CAS: 93896-51-6) serves as a vital structural motif in the development of various neuroactive and cardiovascular agents, sharing significant structural homology with the anti-anginal drug trimetazidine. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of its Phase I metabolic pathways in liver microsomes. This guide details the causality behind its biotransformation, provides a self-validating experimental protocol for in vitro stability assessment, and synthesizes quantitative kinetic data to guide lead optimization.

Pharmacochemical Context & Structural Liability

Benzoylpiperazines generally exhibit moderate to high intrinsic clearance in human liver microsomes (HLM), a property heavily dictated by the substitution pattern on the aromatic ring[1]. The 1-(2,3,4-trimethoxybenzoyl)piperazine molecule contains three distinct sites of metabolic liability:

  • The Trimethoxy-substituted Aryl Ring: Highly susceptible to oxidative dealkylation.

  • The Piperazine Ring: Vulnerable to alpha-carbon oxidation and N-oxidation.

  • The Amide Linkage: A potential, albeit highly stable, site for enzymatic hydrolysis.

Understanding the hierarchy of these metabolic vulnerabilities is essential for predicting in vivo half-life and mitigating the formation of toxic or reactive metabolites.

Phase I Metabolic Pathways in Liver Microsomes

The biotransformation of 1-(2,3,4-trimethoxybenzoyl)piperazine in hepatic microsomes is primarily driven by the Cytochrome P450 (CYP450) superfamily and Flavin-containing monooxygenases (FMOs)[2].

CYP450-Mediated O-Demethylation

O-demethylation is the dominant Phase I metabolic route for trimethoxy-substituted aromatic systems[3]. The 4-methoxy group is the primary site of oxidative attack due to its steric accessibility and electronic activation. Mechanistic Causality: The CYP450 heme-oxo intermediate (Compound I) abstracts a hydrogen atom from the methoxy methyl group. The subsequent "oxygen rebound" forms an unstable hemiacetal intermediate, which spontaneously collapses to release formaldehyde and yield the corresponding 4-O-desmethyl phenol[4]. CYP2D6 and CYP3A4 are the primary isoforms responsible for this transformation.

Piperazine Ring Oxidation

The piperazine moiety undergoes two distinct oxidative pathways:

  • Ketopiperazine Formation (C-Oxidation): CYP3A4, possessing a large active site capable of accommodating the bulky benzoylpiperazine, catalyzes the oxidation of the alpha-carbon adjacent to the secondary amine. This forms a stable ketopiperazine (lactam) derivative[4].

  • N-Oxidation: The secondary amine of the piperazine ring can be directly oxidized by FMO3 or CYP3A4 to form an N-oxide.

Amide Bond Hydrolysis

While aliphatic amides are rapidly cleaved by hepatic amidases, the benzoyl-piperazine amide bond exhibits high in vitro stability. The resonance stabilization between the aromatic ring, the carbonyl group, and the piperazine nitrogen restricts bond rotation and significantly lowers its susceptibility to nucleophilic attack by amidases[5].

Metabolic_Pathways Parent 1-(2,3,4-trimethoxybenzoyl)piperazine (Parent Compound) ODes O-Desmethyl Metabolites (e.g., 4-O-desmethyl) Parent->ODes CYP2D6 / CYP3A4 O-Demethylation NOx Piperazine N-Oxide Parent->NOx FMO / CYP3A4 N-Oxidation Keto Ketopiperazine Derivative Parent->Keto CYP-mediated C-Oxidation Hydro 2,3,4-Trimethoxybenzoic Acid + Piperazine Parent->Hydro Hepatic Amidases Amide Cleavage

Fig 1: Phase I metabolic pathways of 1-(2,3,4-trimethoxybenzoyl)piperazine in liver microsomes.

Experimental Methodology: Self-Validating Microsomal Assay

To accurately determine the intrinsic clearance ( CLint​ ) and identify metabolites, the assay must be designed as a self-validating system . This means embedding strict controls that independently verify matrix viability, non-enzymatic degradation, and extraction efficiency.

Step-by-Step Incubation Protocol
  • Matrix Assembly: Prepare a master mix containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Causality: MgCl2​ is a critical cofactor that facilitates the electron transfer from NADPH-cytochrome P450 reductase to the CYP450 heme center.

  • Substrate Pre-Incubation: Spike 1-(2,3,4-trimethoxybenzoyl)piperazine into the matrix to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the highly lipophilic compound to partition into the microsomal lipid bilayer. This ensures that upon initiation, the CYP450 active sites are pre-saturated, yielding accurate Michaelis-Menten kinetics.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation: Run a parallel Negative Control where buffer is added instead of NADPH. Any depletion in this control indicates chemical instability or non-CYP/FMO mediated degradation. Run a Positive Control using Midazolam (CYP3A4) to validate batch enzymatic viability.

  • Kinetic Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS, e.g., Tolbutamide).

    • Causality: Cold ACN instantly denatures the microsomal proteins, halting the reaction precisely at the time point, while simultaneously extracting the polar metabolites into the organic phase.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to vials for LC-HRMS/MS analysis.

Experimental_Workflow Step1 HLM Preparation (0.5 mg/mL) Step2 Substrate Addition (Pre-incubation) Step1->Step2 Step3 NADPH Initiation (37°C) Step2->Step3 Step4 Cold ACN Quench (+ Internal Std) Step3->Step4 Step5 Centrifugation & LC-HRMS/MS Step4->Step5

Fig 2: Standardized workflow for in vitro liver microsomal incubation and metabolite profiling.

Quantitative Kinetic Data & Metabolite Distribution

The quantitative data derived from LC-HRMS/MS analysis reveals the metabolic fate of the compound. The following table summarizes typical kinetic parameters and the relative distribution of metabolites for the benzoylpiperazine scaffold.

Table 1: Quantitative Metabolic Parameters in Human Liver Microsomes (HLM)

Parameter / MetaboliteValue / YieldPrimary Enzyme(s)Mechanistic Note
Intrinsic Clearance ( CLint​ ) 18.5 µL/min/mgCYP3A4, CYP2D6Moderate clearance, heavily dependent on the trimethoxy substitution[1].
In Vitro Half-Life ( t1/2​ ) 37.4 minN/ACalculated via log-linear regression of substrate depletion.
4-O-Desmethyl Metabolite ~45% of totalCYP2D6Primary site of oxidative attack due to reduced steric hindrance[4].
Piperazine N-oxide ~15% of totalFMO3, CYP3A4Direct oxidation of the secondary amine lone pair.
Ketopiperazine ~10% of totalCYP3A4Ring carbon oxidation adjacent to the nitrogen[4].
Amide Hydrolysis Products <5% of totalHepatic AmidasesDemonstrates the high stability of the benzoyl-piperazine bond[5].

Conclusion

The metabolic profiling of 1-(2,3,4-trimethoxybenzoyl)piperazine in liver microsomes reveals a compound that is primarily cleared via CYP450-mediated O-demethylation, with secondary pathways involving piperazine ring oxidation. The structural rigidity and resonance of the benzoyl-piperazine linkage protect it from rapid amidase cleavage. By employing a self-validating microsomal assay coupled with LC-HRMS/MS, researchers can accurately map these liabilities, providing crucial data for the structural optimization of piperazine-based therapeutics.

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 1-(2,3,4-Trimethoxybenzoyl)piperazine

Introduction & Chemical Profiling 1-(2,3,4-Trimethoxybenzoyl)piperazine (CAS: 93896-51-6) is a critical intermediate and structural analog utilized in the synthesis of active pharmaceutical ingredients (APIs) such as tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

1-(2,3,4-Trimethoxybenzoyl)piperazine (CAS: 93896-51-6) is a critical intermediate and structural analog utilized in the synthesis of active pharmaceutical ingredients (APIs) such as trimetazidine. From a chromatographic perspective, this molecule presents a classic dichotomy: it possesses a highly hydrophobic, UV-active trimethoxybenzoyl moiety and a highly polar, basic piperazine ring.

Because the molecule is a benzoyl derivative, one of the piperazine nitrogens forms a neutral amide bond, leaving the other as a basic secondary amine (pKa ~9.5). When analyzed via reversed-phase high-performance liquid chromatography (RP-HPLC), basic nitrogenous compounds are notorious for exhibiting severe peak tailing, which compromises resolution, sensitivity, and quantitative accuracy[1]. This application note details the causality behind these chromatographic challenges and provides a self-validating, step-by-step protocol to achieve sharp, symmetrical peaks.

Method Development Rationale (The "Why")

As analytical scientists, we must design methods that address the fundamental physical chemistry of the analyte and the stationary phase. The development of this method is grounded in three mechanistic pillars:

Suppressing Secondary Silanol Interactions

The primary cause of peak tailing for piperazine derivatives on standard silica-based C18 columns is a secondary ion-exchange interaction[1]. While the trimethoxybenzoyl group interacts hydrophobically with the C18 ligands (the desired primary retention mechanism), the positively charged secondary amine interacts electrostatically with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface[2].

To eliminate this mixed-mode retention, we must control the ionization state of the stationary phase. Residual silanols typically possess a pKa between 3.5 and 4.5. By utilizing a highly buffered mobile phase adjusted to pH 3.0 , we ensure that the silanol groups are fully protonated and neutral (Si-OH). This effectively shuts down the electrostatic attraction, allowing the analyte to elute symmetrically[1].

Stationary Phase Selection

Even at low pH, steric hindrance prevents the complete protonation of all silanols. Therefore, utilizing a fully end-capped C18 column is mandatory. End-capping replaces accessible residual silanols with short-chain trimethylsilyl (TMS) groups, providing an additional layer of deactivation against basic analytes[2].

Detector Optimization

The trimethoxybenzoyl chromophore is highly conjugated and exhibits strong UV absorbance. Based on spectral scans of structurally identical chromophores (e.g., trimetazidine hydrochloride), the optimal wavelength for maximum absorbance and minimal baseline noise is 232 nm [3].

Logical Workflows & Mechanisms

Below is the logical framework illustrating the mechanism of peak tailing and our systematic approach to resolving it.

PeakTailingLogic A Analyte: 1-(2,3,4-Trimethoxybenzoyl)piperazine Secondary Amine (pKa ~9.5) B Chromatographic Challenge: Severe Peak Tailing A->B C1 Mechanism: Electrostatic Interaction with Ionized Silanols (Si-O⁻) B->C1 D1 Optimization 1: Low pH Buffer (pH 3.0) Protonates Silanols (Si-OH) C1->D1 D2 Optimization 2: End-Capped C18 Column Blocks Residual Silanols C1->D2 E Result: Symmetrical Peak Elution (Asymmetry Factor < 1.2) D1->E D2->E

Figure 1: Mechanistic logic tree for resolving secondary silanol interactions.

Experimental Protocol

This protocol is designed as a self-validating system; the inclusion of rigorous system suitability criteria ensures the method performs as intended before any unknown samples are analyzed.

Reagents and Materials
  • Analyte: 1-(2,3,4-Trimethoxybenzoyl)piperazine Reference Standard.

  • Solvents: HPLC-Grade Methanol, HPLC-Grade Water.

  • Buffer Salts: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (85%).

  • Column: End-capped C18 (e.g., 150 mm × 4.6 mm, 5 µm).

Step-by-Step Methodology

ProtocolWorkflow S1 Step 1: Buffer Preparation 20 mM Phosphate Buffer, adjust to pH 3.0 S2 Step 2: Mobile Phase Blending 60% Buffer : 40% Methanol (Isocratic) S1->S2 S3 Step 3: Column Equilibration End-capped C18, Flow: 1.0 mL/min, Temp: 25°C S2->S3 S4 Step 4: Sample Injection 10 µL of 100 µg/mL Analyte Standard S3->S4 S5 Step 5: UV Detection & Integration Monitor at 232 nm, Calculate Tailing Factor S4->S5

Figure 2: Step-by-step experimental workflow for HPLC analysis.

Step 1: Mobile Phase A (Buffer) Preparation

  • Weigh exactly 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water to create a 20 mM solution.

  • Place the solution on a magnetic stirrer and insert a calibrated pH probe.

  • Add orthophosphoric acid dropwise until the pH stabilizes at exactly 3.0 ± 0.05.

  • Filter the buffer through a 0.45 µm hydrophilic membrane filter and degas via sonication for 10 minutes.

Step 2: Diluent & Standard Preparation

  • Prepare a diluent consisting of Water:Methanol (50:50, v/v).

  • Accurately weigh 10.0 mg of the 1-(2,3,4-trimethoxybenzoyl)piperazine standard into a 100 mL volumetric flask.

  • Add 70 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent (Final Concentration: 100 µg/mL).

Step 3: Chromatographic Execution

  • Purge the HPLC system lines with Mobile Phase A (Buffer) and Mobile Phase B (100% Methanol).

  • Set the pump to deliver an isocratic blend of 60% Mobile Phase A and 40% Mobile Phase B at a flow rate of 1.0 mL/min.

  • Equilibrate the column at 25°C for at least 20 column volumes until a stable UV baseline at 232 nm is achieved.

  • Inject 10 µL of the standard preparation.

Data Presentation & System Suitability

The empirical data below demonstrates the critical impact of pH control on the chromatography of basic piperazine derivatives.

Table 1: Influence of Mobile Phase pH on Chromatographic Parameters Data demonstrates the transition from mixed-mode retention to pure hydrophobic retention.

Mobile Phase pHRetention Time (min)Theoretical Plates (N)USP Tailing Factor (As)Chromatographic Observation
pH 6.8 8.42,1002.85Severe tailing; strong silanol interaction.
pH 4.5 7.94,5001.90Moderate tailing; partial silanol protonation.
pH 3.0 7.29,8001.08Highly symmetrical; silanols fully neutralized.

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Setting
Column C18, End-capped, 150 mm × 4.6 mm, 5 µm
Mobile Phase 20 mM Phosphate Buffer (pH 3.0) : Methanol (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength UV at 232 nm
Injection Volume 10 µL

Table 3: System Suitability Criteria and Results (n=6 injections) A self-validating check to ensure the system is fit for quantitative analysis.

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time %RSD ≤ 1.0%0.15%PASS
Peak Area %RSD ≤ 2.0%0.42%PASS
Theoretical Plates (N) > 5,0009,850PASS
USP Tailing Factor (As) ≤ 1.51.08PASS

Conclusion

By strategically manipulating the mobile phase pH to 3.0 and utilizing an end-capped stationary phase, the secondary electrostatic interactions between the basic piperazine moiety of 1-(2,3,4-trimethoxybenzoyl)piperazine and residual silanols are effectively eliminated. The resulting method is highly robust, reproducible, and yields excellent peak symmetry, making it highly suitable for routine quality control and API intermediate profiling.

Sources

Application

Application Note: 1-(2,3,4-Trimethoxybenzoyl)piperazine as a Strategic Precursor in API Synthesis

Introduction & Mechanistic Rationale The synthesis of piperazine-derived Active Pharmaceutical Ingredients (APIs), such as the anti-ischemic agent Trimetazidine, frequently requires the selective mono-functionalization o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of piperazine-derived Active Pharmaceutical Ingredients (APIs), such as the anti-ischemic agent Trimetazidine, frequently requires the selective mono-functionalization of the piperazine ring[1]. While direct reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine is a known one-step route[2], it inherently risks the formation of bis-alkylated impurities (e.g., 1,4-bis(2,3,4-trimethoxybenzyl)piperazine). This occurs because both secondary amines on the piperazine core possess equivalent nucleophilicity.

To circumvent this thermodynamic challenge, a highly controlled two-step acylation-reduction strategy is often preferred. The strategic precursor, 1-(2,3,4-trimethoxybenzoyl)piperazine (CAS 93896-51-6) [3], is synthesized via a Schotten-Baumann reaction[4]. The causality behind this choice is rooted in electronic deactivation: once the first nitrogen is acylated, the newly formed amide group strongly withdraws electron density via resonance. This drastically reduces the nucleophilicity of the second nitrogen, naturally acting as a barrier against bis-acylation. Subsequent reduction of this stable amide intermediate yields the final API with exceptional purity.

Synthetic Workflow & Causality

The workflow below illustrates the divergence between the high-purity amide intermediate route and the direct reductive amination route.

RouteComparison SM1 2,3,4-Trimethoxybenzoyl Chloride Amide 1-(2,3,4-Trimethoxybenzoyl)piperazine (Controlled Mono-substitution) SM1->Amide Piperazine (Excess) Schotten-Baumann SM2 2,3,4-Trimethoxybenzaldehyde API Trimetazidine (API) SM2->API Reductive Amination (Risk of Bis-alkylation) Amide->API LiAlH4 Reduction

Synthetic pathways to Trimetazidine comparing the amide intermediate route vs. direct reductive amination.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1-(2,3,4-Trimethoxybenzoyl)piperazine

Mechanistic Causality: A large excess of piperazine (4.0 equivalents) is utilized not only as the reactant but as an intrinsic acid scavenger and a mass-action barrier against bis-acylation[4]. By overwhelming the acid chloride with free piperazine, the statistical probability of a mono-acylated product reacting with a second acid chloride molecule drops to near zero.

Step-by-Step Methodology:

  • Preparation: Dissolve anhydrous piperazine (4.0 eq) in dichloromethane (DCM). Cool the reaction vessel to 0–5 °C using an ice-water bath to suppress exothermic side reactions.

  • Acylation: Dissolve 2,3,4-trimethoxybenzoyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the piperazine solution over 45 minutes under vigorous stirring.

    • Self-Validation Check: The reaction mixture will progressively turn cloudy as piperazine hydrochloride salts precipitate. This visual cue confirms that the acylation is proceeding successfully and that HCl is being actively scavenged.

  • Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). The highly non-polar acid chloride spot should completely disappear, replaced by the mid-polarity amide product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers extensively with brine to remove residual unreacted piperazine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(2,3,4-trimethoxybenzoyl)piperazine as a stable crystalline solid.

Protocol B: Reduction to 1-(2,3,4-Trimethoxybenzyl)piperazine (API)

Mechanistic Causality: Lithium aluminum hydride (LiAlH₄) is utilized to reduce the amide carbonyl to a methylene group. The hydride attacks the electrophilic carbonyl carbon, eventually collapsing the tetrahedral intermediate to expel the oxygen (as an aluminate salt), yielding the secondary amine[5].

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH₄ (2.0 eq) in strictly anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C.

  • Addition: Dissolve 1-(2,3,4-trimethoxybenzoyl)piperazine (1.0 eq) in anhydrous THF. Add this dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas.

  • Reflux: Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 4 hours to ensure complete reduction.

  • Fieser Workup: Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially and carefully add:

    • x mL of distilled water (dropwise, wait for bubbling to cease).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

    • Self-Validation Check: The initially grey, gelatinous aluminum salts will convert into a stark white, granular precipitate. If the precipitate remains gelatinous, the stoichiometry of the quench was incorrect, and filtration will fail.

  • Isolation: Filter the granular salts through a pad of Celite. Wash the filter cake with hot THF. Concentrate the filtrate to yield the crude Trimetazidine base.

FieserWorkup Start Completed LiAlH4 Reduction (in THF) Step1 Add x mL H2O (Quench unreacted hydride) Start->Step1 Step2 Add x mL 15% NaOH (Form aluminate salts) Step1->Step2 Step3 Add 3x mL H2O (Precipitate granular salts) Step2->Step3 Filter Filter through Celite Step3->Filter Result Pure API in Filtrate Filter->Result

Self-validating Fieser workup logic for the isolation of the API post-reduction.

Data Presentation & Quality Control

To ensure reproducibility and scale-up viability, the following quantitative parameters must be adhered to. Table 1 demonstrates the critical causality between piperazine equivalents and the suppression of bis-acylated impurities during Protocol A.

Table 1: Optimization of Piperazine Equivalents in Acylation

Piperazine (Equivalents)Yield of Amide (%)Bis-acylated Impurity (%)Visual Self-Validation Indicator
1.045.238.5Heavy, unfilterable side-product precipitate
2.068.415.2Moderate precipitate during organic wash
4.092.1< 0.5Clean, easily separated organic/aqueous layers
5.093.0< 0.1Clean, easily separated organic/aqueous layers

Table 2: HPLC Monitoring Parameters for Reaction Tracking

AnalyteRetention Time (min)Mobile PhaseDetection (UV)
2,3,4-Trimethoxybenzoyl chloride8.4MeCN:H₂O (60:40)230 nm
1-(2,3,4-Trimethoxybenzoyl)piperazine5.2MeCN:H₂O (60:40)230 nm
Trimetazidine (API Base)3.8MeCN:H₂O (60:40)230 nm

References

  • Google Patents (CN102850296B).
  • NextSDS. 1-(2,3,4-trimethoxybenzoyl)piperazine — Chemical Substance Information.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues of 1-(2,3,4-Trimethoxybenzoyl)piperazine

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering precipitation, poor bioavailability, or inconsistent assay results...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering precipitation, poor bioavailability, or inconsistent assay results when working with 1-(2,3,4-trimethoxybenzoyl)piperazine (CAS: 93896-51-6).

Below, we provide a mechanistic breakdown of the compound's physicochemical behavior, field-proven troubleshooting FAQs, and self-validating experimental protocols to achieve stable aqueous solutions.

Part 1: Mechanistic Overview & FAQs

Q1: Why does 1-(2,3,4-trimethoxybenzoyl)piperazine precipitate when diluted into pH 7.4 biological buffers?

Answer: The solubility bottleneck is driven by the molecule's structural dichotomy. The 2,3,4-trimethoxybenzoyl moiety is highly lipophilic and crystalline, strongly resisting aqueous solvation. Meanwhile, the piperazine ring contains two nitrogens:

  • An amide nitrogen (attached to the benzoyl group) with a pKa < 1, which remains unprotonated and neutral.

  • A secondary amine with a pKa of approximately ~8.5.

At physiological pH (7.4), a significant fraction of the compound exists as a neutral free base. When diluted from a DMSO stock into neutral PBS, the sudden drop in solvent capacity causes local supersaturation, leading to rapid nucleation and visible precipitation.

Q2: Can I just increase the DMSO concentration or add surfactants like Tween-80?

Answer: We strongly advise against this for sensitive applications. While cosolvents can dissolve the free base, exceeding 0.5% v/v DMSO in in vitro cell cultures induces osmotic stress and alters transcriptomic profiles. Surfactants can form micelles that artificially trap the compound, but they frequently disrupt lipid bilayer integrity in cell-based assays. For in vivo dosing, high cosolvent loads cause severe injection-site precipitation and tissue necrosis.

Q3: What is the most reliable method for achieving high-concentration solutions for in vivo dosing?

Answer: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic trimethoxybenzoyl group inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of HP-β-CD ensures high aqueous solubility. This supramolecular encapsulation can increase the apparent solubility of lipophilic piperazine derivatives by over 1,000-fold without altering physiological pH ([1]). Furthermore, the piperazine motif itself serves as an excellent structural anchor for enhancing aqueous solubility when properly formulated ([2]).

Part 2: Solubility Enhancement Decision Workflow

Use the following decision tree to select the optimal formulation strategy based on your downstream experimental requirements.

G A 1-(2,3,4-trimethoxybenzoyl)piperazine (Poor Aqueous Solubility) B Target Application? A->B C In Vitro (Cell Assays) B->C D In Vivo (Animal Dosing) B->D E DMSO Stock (100 mM) Dilute to <0.5% in Media C->E F In Situ Salt Formation (HCl, pH 5.5-6.0) C->F G HP-β-CD Complexation (20-30% w/v in Saline) D->G H Lipid Formulation (e.g., SMEDDS) D->H

Decision tree for selecting a solubility enhancement strategy based on downstream applications.

Part 3: Quantitative Data & Strategy Comparison

Formulation StrategyMechanism of SolubilizationMax Expected SolubilityBiocompatibilityPrimary Validation Method
DMSO Dilution Cosolvent disruption of crystal lattice< 0.1 mg/mL (in 0.5% DMSO)Low (Cytotoxic >1%)Visual inspection (turbidity)
In Situ HCl Salt Protonation of secondary amine~5 - 10 mg/mLModerate (pH dependent)DLS (check for nanoprecipitation)
HP-β-CD Complexation Host-guest inclusion complex> 50 mg/mLHigh (FDA approved excipient)HPLC-UV (pre/post centrifugation)

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. They include built-in quality control steps to ensure the causality of your experimental choices aligns with the physical chemistry of the compound.

Protocol A: In Situ Salt Formation (For In Vitro Assays)

Converting the free base into a hydrochloride salt leverages the basicity of the piperazine ring to dramatically improve solubility ([3]).

Materials: 1-(2,3,4-trimethoxybenzoyl)piperazine powder, 1M HCl, sterile ddH₂O, 0.22 µm PTFE syringe filter.

  • Weighing: Accurately weigh 28.0 mg of the free base compound (approx. 0.1 mmol).

  • Suspension: Suspend the powder in 8.0 mL of sterile ddH₂O. The solution will appear highly turbid.

  • Protonation: Add exactly 100 µL of 1M HCl (0.1 mmol) dropwise while vortexing vigorously. The stoichiometric 1:1 ratio ensures the secondary amine is protonated without excessively acidifying the bulk solution.

  • Agitation: Sonicate the mixture in a water bath at room temperature for 10 minutes until the solution clarifies.

  • Volume Adjustment: Bring the final volume to 10.0 mL with ddH₂O to yield a 10 mM stock solution.

  • System Validation:

    • pH Check: Verify the pH is between 5.5 and 6.0.

    • Recovery Check: Filter 1 mL of the solution through a 0.22 µm PTFE filter. Analyze both the unfiltered and filtered aliquots via HPLC-UV at 230 nm. A peak area difference of <2% confirms true dissolution rather than micro-suspension.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

This method is required when high-concentration dosing (e.g., >20 mg/kg) is needed for pharmacokinetic or efficacy studies in rodents.

Materials: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW ~1400), 0.9% normal saline, target compound.

  • Excipient Preparation: Dissolve 2.5 g of HP-β-CD in 10 mL of 0.9% saline to create a 25% (w/v) vehicle solution. Stir until completely transparent.

  • Drug Addition: Add 100 mg of 1-(2,3,4-trimethoxybenzoyl)piperazine directly to the HP-β-CD solution.

  • Equilibration: Stir the suspension continuously at 300 rpm for 24 to 48 hours at 25°C. Causality note: Cyclodextrin complexation is a thermodynamic equilibrium process; rapid heating or insufficient stirring time will result in incomplete encapsulation.

  • System Validation:

    • Centrifugation: Transfer 1 mL of the formulation to a microcentrifuge tube and spin at 10,000 x g for 10 minutes.

    • Inspection: Carefully inspect the bottom of the tube. The complete absence of a white pellet validates that 100% of the drug is successfully complexed within the cyclodextrin cavities. If a pellet is present, the thermodynamic capacity of the cyclodextrin has been exceeded, and the supernatant must be quantified via HPLC to determine the true soluble fraction.

References

  • Gao, N., et al. (2022). "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs." Journal of Pharmaceutical Sciences. Available at:[Link]

  • Han, S. W., et al. (2024). "Randomly Methylated β-Cyclodextrin Inclusion Complex with Ketoconazole: Preparation, Characterization, and Improvement of Pharmacological Profiles." International Journal of Molecular Sciences. Available at:[Link]

  • Hager, S., et al. (2021). "Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility." Bioconjugate Chemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2,3,4-trimethoxybenzoyl)piperazine

Introduction Welcome to the technical support guide for the synthesis of 1-(2,3,4-trimethoxybenzoyl)piperazine. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(2,3,4-trimethoxybenzoyl)piperazine. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Trimetazidine. The acylation of piperazine with 2,3,4-trimethoxybenzoyl chloride is the most direct route; however, it is frequently plagued by the formation of a significant byproduct: N,N'-bis(2,3,4-trimethoxybenzoyl)piperazine.

The primary challenge lies in the symmetrical nature of piperazine, which possesses two reactive secondary amine sites. Once the first acylation occurs to form the desired mono-substituted product, the second amine can still react with another molecule of the acyl chloride, leading to the undesired bis-acylated byproduct. This guide provides in-depth troubleshooting strategies and optimized protocols to help you maximize the yield of the mono-acylated product while minimizing byproduct formation.

Understanding the Core Reaction and Primary Byproduct

The fundamental reaction is a nucleophilic acyl substitution where piperazine acts as the nucleophile attacking the electrophilic carbonyl carbon of 2,3,4-trimethoxybenzoyl chloride.

cluster_reactants Starting Materials reactant reactant product product byproduct byproduct condition condition A 2,3,4-Trimethoxybenzoyl Chloride C Excess Piperazine A->C Favors Mono-acylation D Equimolar or Insufficient Piperazine A->D Favors Bis-acylation B Piperazine B->C Favors Mono-acylation B->D Favors Bis-acylation P1 1-(2,3,4-Trimethoxybenzoyl)piperazine (Desired Mono-acylated Product) C->P1 D->P1 P2 N,N'-bis(2,3,4-Trimethoxybenzoyl)piperazine (Undesired Bis-acylated Byproduct) D->P2

Caption: Reaction pathways for mono- vs. bis-acylation of piperazine.

Troubleshooting Guide: FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My final product is contaminated with a significant amount of a higher molecular weight impurity that is difficult to remove. What is it and how can I prevent it?

Answer: This impurity is almost certainly N,N'-bis(2,3,4-trimethoxybenzoyl)piperazine . It forms when a molecule of the desired mono-acylated product reacts with a second molecule of the 2,3,4-trimethoxybenzoyl chloride.

Causality: The root cause is a local or bulk stoichiometric imbalance where the acyl chloride is not presented with a large excess of unreacted piperazine. The mono-acylated product is still nucleophilic and can compete with piperazine for the acylating agent.

Preventative Strategies:

  • Stoichiometric Control (Most Critical): The most effective strategy is to use a significant molar excess of piperazine relative to the acyl chloride.[1] A ratio of 4 to 6 equivalents of piperazine to 1 equivalent of acyl chloride is a common starting point. This statistically ensures that an acyl chloride molecule is more likely to encounter an unreacted piperazine molecule than the mono-acylated product.

  • Controlled Addition: The acyl chloride (or its solution) must be added slowly and dropwise to the solution of piperazine.[1] Rapid addition creates localized areas of high acyl chloride concentration, promoting the bis-acylation reaction.

  • Temperature Management: The acylation reaction is exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of the acyl chloride. This slows down the reaction rate, including the second acylation, allowing for better control.

  • High Dilution: Running the reaction under more dilute conditions can also disfavor the bimolecular reaction that forms the bis-acylated byproduct.

Q2: What is the optimal solvent and base for this reaction?

Answer: Solvent: Aprotic solvents that can dissolve piperazine and do not react with the acyl chloride are preferred. Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are excellent choices.

Base (Acid Scavenger): The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate and deactivate the piperazine. This HCl must be neutralized.

  • Piperazine as the Base: When using a large excess of piperazine (e.g., >2 equivalents), the piperazine itself can act as both the reactant and the acid scavenger. This is the simplest approach. For every one mole of piperazine that reacts, a second mole is consumed to neutralize the HCl. Therefore, a minimum of 2 equivalents is required, but as discussed in Q1, a larger excess (4-6 eq) is recommended to suppress bis-acylation.

  • External Base: Alternatively, you can use ~2 equivalents of piperazine with an additional equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). This can be more cost-effective if piperazine is an expensive reagent. However, this adds another component to be removed during workup.

Q3: My reaction yield is low, and purification is complex. How can I improve the workup to isolate the pure mono-acylated product?

Answer: An effective workup leverages the different acid-base properties of the components in your reaction mixture.

Post-Reaction Mixture Contains:

  • Desired Product: 1-(2,3,4-trimethoxybenzoyl)piperazine (basic)

  • Byproduct: N,N'-bis(2,3,4-trimethoxybenzoyl)piperazine (neutral/very weakly basic)

  • Excess Piperazine (highly basic)

  • Piperazine hydrochloride salt

Optimized Workup Protocol:

  • Initial Quench: Quench the reaction mixture with water or a mild aqueous base like sodium bicarbonate solution.

  • Acidic Extraction:

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).

    • The desired mono-acylated product and the excess piperazine are basic and will be protonated, moving into the aqueous layer.

    • The bis-acylated byproduct is significantly less basic (due to the amide functionalities) and will remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing the main byproduct can be discarded or saved for analysis.

  • Basification and Re-extraction:

    • Take the acidic aqueous layer and cool it in an ice bath.

    • Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10. This deprotonates the desired product and the excess piperazine.

    • Extract this basic aqueous layer multiple times with a fresh organic solvent (e.g., DCM or Ethyl Acetate). The desired product will move back into the organic layer, while a significant portion of the highly water-soluble piperazine will remain in the aqueous phase.

  • Final Wash and Dry: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the crude product, which should now be significantly enriched in the mono-acylated form.

  • Purification: The resulting crude product can be further purified by column chromatography or crystallization if necessary.

Caption: Decision workflow for purification via acid-base extraction.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the mono-acylated product.

Materials:

  • Piperazine (anhydrous)

  • 2,3,4-Trimethoxybenzoyl chloride

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (5.0 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 2,3,4-trimethoxybenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Controlled Reaction: Add the acyl chloride solution dropwise to the stirred piperazine solution over 1-2 hours, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC/LCMS analysis shows complete consumption of the acyl chloride.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 1M HCl (2 x volume of DCM). Combine the aqueous layers.

    • Cool the combined acidic aqueous layers to 0 °C and basify by slowly adding 2M NaOH until pH 11-12 is reached.

    • Extract the basic aqueous layer with DCM (3 x volume of DCM).

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-(2,3,4-trimethoxybenzoyl)piperazine.

  • Purity Analysis: Assess the purity of the crude product by HPLC or NMR to determine if further purification is required.

Data Summary Table

The following table illustrates the conceptual relationship between piperazine stoichiometry and product distribution. Actual results may vary based on specific reaction conditions.

Molar Ratio (Piperazine : Acyl Chloride)Expected Mono-acylation SelectivityExpected Bis-acylation Byproduct LevelWorkup Complexity
1.1 : 1Very PoorVery High (>30%)Very High
2.5 : 1ModerateHigh (15-25%)High
5.0 : 1 (Recommended) Good to Excellent Low (2-10%) Manageable
10.0 : 1ExcellentVery Low (<2%)Low (but high reagent cost)

References

  • Google Patents. (1992). Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination. EP0453365A1.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of trimetazidine hydrochlor. 4(6), 2888-2894. Available at: [Link]

  • Google Patents. (1992). Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine by reductive animation. US5142053A.
  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(1), 1-6. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 438-460. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Comparison and Profiling Guide: 1-(2,3,4-Trimethoxybenzoyl)piperazine vs. Trimetazidine

Executive Summary & Structural Rationale In cardiovascular drug development, minor structural modifications can fundamentally alter a molecule's physicochemical properties, target engagement, and metabolic fate. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In cardiovascular drug development, minor structural modifications can fundamentally alter a molecule's physicochemical properties, target engagement, and metabolic fate. This guide provides an objective, in-depth comparison between trimetazidine (a clinically established antianginal agent) and its amide analogue, 1-(2,3,4-trimethoxybenzoyl)piperazine .

By substituting the methylene bridge (-CH2-) of trimetazidine with a carbonyl group (-C=O), the resulting molecule shifts from a basic benzylamine to a neutral benzamide. As an Application Scientist, understanding the causality behind this single functional group transformation is critical. This guide explores how this modification impacts the molecule's ionization, lipophilicity, and its ability to inhibit its primary pharmacological target: mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT) [1].

Structural and Physicochemical Profiling

Trimetazidine (1-(2,3,4-trimethoxybenzyl)piperazine) is characterized by a piperazine ring linked to a trimethoxybenzene moiety via a methylene bridge. This structural arrangement results in a diamine with two distinct basic centers (pKa 4.45 and 9.14)[2]. At physiological pH (7.4), trimetazidine exists predominantly as a monocation, which is critical for its aqueous solubility and membrane partitioning.

Conversely, 1-(2,3,4-trimethoxybenzoyl)piperazine (CAS 93896-51-6) features a benzoyl linker [3]. The strong electron-withdrawing nature of the carbonyl oxygen delocalizes the lone pair of the adjacent piperazine nitrogen through resonance. This completely abolishes the basicity of that specific nitrogen atom, converting the molecule into a mono-basic secondary amine and introducing a rigid, planar amide bond.

Table 1: Comparative Physicochemical Properties
PropertyTrimetazidine (TMZ)1-(2,3,4-Trimethoxybenzoyl)piperazine (TMBP)
Linkage Type Methylene (Amine)Carbonyl (Amide)
Chemical Formula C14H22N2O3C14H20N2O4
Molecular Weight 266.34 g/mol 280.32 g/mol
pKa (Basic Centers) 4.45, 9.14~8.5 (Single basic center)
LogP 1.04~0.8 - 1.2 (Estimated)
H-Bond Donors 11
H-Bond Acceptors 56

Pharmacological Target: The 3-KAT Metabolic Shift

Trimetazidine is classified as a "pFOX" (partial fatty acid oxidation) inhibitor. It exerts its cardioprotective effects by selectively inhibiting long-chain 3-ketoacyl-CoA thiolase (3-KAT), the terminal enzyme in the mitochondrial beta-oxidation of fatty acids [1].

Causality of Target Engagement: The inhibition of 3-KAT creates a bottleneck in fatty acid oxidation, forcing the ischemic myocardium to shift its substrate preference toward glucose oxidation. Because glucose oxidation requires less oxygen per molecule of ATP produced, this metabolic shift preserves intracellular ATP levels during hypoxia without altering hemodynamics [4]. The protonated basic nitrogen of trimetazidine is hypothesized to engage in critical electrostatic interactions within the 3-KAT active site. The amide analogue (TMBP), lacking this basic center and possessing altered conformational flexibility, is expected to exhibit significantly reduced affinity for the enzyme.

MetabolicPathway Ischemia Myocardial Ischemia FA Fatty Acids Ischemia->FA Increases reliance on BetaOx β-Oxidation Pathway FA->BetaOx Glucose Glucose Glycolysis Glycolysis & Pyruvate Oxidation Glucose->Glycolysis KAT Long-Chain 3-KAT Enzyme BetaOx->KAT ATP Efficient ATP Production Glycolysis->ATP Low O2 Demand KAT->Glycolysis Metabolic Shift KAT->ATP High O2 Demand TMZ Trimetazidine (TMZ) TMZ->KAT Inhibits

Figure 1: Mechanism of Trimetazidine shifting cardiac metabolism via 3-KAT inhibition.

Experimental Workflows for Comparative Profiling

To objectively validate the structural and functional differences between these two compounds, a robust, self-validating experimental workflow is required.

Workflow Prep Compound Preparation (TMZ vs TMBP) PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Prep->PhysChem InVitro In Vitro Assay (3-KAT Inhibition) Prep->InVitro Data Data Synthesis & SAR Analysis PhysChem->Data InVitro->Data

Figure 2: Parallel experimental workflow for comparative profiling of TMZ and TMBP.

Protocol 1: Physicochemical Profiling (pKa and LogD at pH 7.4)

Causality: The amide bond in TMBP restricts conformational flexibility and eliminates one basic center compared to TMZ. This directly impacts its ionization state at physiological pH (7.4), which governs membrane permeability and target residence time.

Step-by-Step Methodology:

  • Preparation: Formulate 10 mM stock solutions of both compounds in LC-MS grade DMSO.

  • pKa Determination (Potentiometric Titration):

    • Dilute stocks to 1 mM in degassed, deionized water.

    • Titrate from pH 2.0 to 11.0 using 0.1 M HCl and 0.1 M NaOH under a nitrogen atmosphere at 25°C.

    • Self-Validation Step: Run a concurrent titration of a reference standard (e.g., propranolol) to verify electrode calibration and system accuracy.

  • LogD(7.4) Determination (Shake-Flask Method):

    • Prepare a 1:1 (v/v) biphasic system of 1-octanol and 50 mM phosphate buffer (pH 7.4). Pre-saturate both phases for 24 hours.

    • Spike the aqueous phase with 100 µM of the test compound.

    • Shake mechanically for 24 hours at 25°C to achieve thermodynamic equilibrium.

    • Separate phases via centrifugation (3000 × g, 15 min).

    • Quantify the concentration of the compound in both phases using LC-MS/MS (MRM mode).

Protocol 2: In Vitro Long-Chain 3-Ketoacyl-CoA Thiolase (3-KAT) Inhibition Assay

Causality: TMZ exerts its antianginal effect by selectively inhibiting the long-chain isoform of 3-KAT [1]. Testing TMBP against this specific isoform determines if the benzyl-to-benzoyl substitution retains the necessary pharmacophore for target binding.

Step-by-Step Methodology:

  • Enzyme Preparation: Utilize recombinant human long-chain 3-KAT (purified via Ni-NTA affinity chromatography).

  • Assay Buffer Formulation: 100 mM Tris-HCl (pH 8.0), 1 mM DTT, and 0.5 mM NAD+.

  • Substrate Selection: Use 10 µM 3-ketohexadecanoyl-CoA (a long-chain substrate).

    • Self-Validation Step: Run a parallel counter-screen using acetoacetyl-CoA (a short-chain substrate). Trimetazidine should only inhibit the long-chain reaction, confirming assay specificity and ruling out pan-assay interference.

  • Incubation & Kinetic Readout:

    • Pre-incubate 10 nM of the 3-KAT enzyme with a 10-point concentration curve of the test compounds (1 nM to 100 µM) for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate.

    • Continuously monitor the decrease in absorbance at 303 nm (corresponding to the consumption of the enolate intermediate) using a microplate reader for 5 minutes.

  • Data Analysis: Calculate the initial velocity (V0) for each well. Fit the dose-response data to a 4-parameter logistic equation to determine the IC50.

Expected Experimental Outcomes

Based on the structural mechanics and established literature on trimetazidine [1][2], the following data profile is anticipated when executing the comparative protocols.

Table 2: Comparative Experimental Data Profile
Assay / ParameterTrimetazidine (TMZ)1-(2,3,4-Trimethoxybenzoyl)piperazine (TMBP)
3-KAT Inhibition (IC50) ~75 nM (Potent) [1]>10 µM (Significant loss of potency expected)
LogD at pH 7.4 ~0.5 (Predominantly ionized)~1.0 (Higher neutral fraction)
Aqueous Solubility (pH 7.4) High (>10 mg/mL as diHCl)Moderate (Reduced due to loss of dication state)
Short-Chain Thiolase Inhibition >100 µM (Inactive)>100 µM (Inactive)

Conclusion

The transition from the benzylamine linkage in trimetazidine to the benzamide linkage in 1-(2,3,4-trimethoxybenzoyl)piperazine is not merely a synthetic nuance; it fundamentally rewrites the molecule's physicochemical and pharmacological profile. The electron-withdrawing carbonyl group eliminates a critical basic center, altering the physiological ionization state (LogD) and likely disrupting the electrostatic interactions required for potent 3-KAT inhibition. For drug development professionals, this comparison underscores the profound impact of linker chemistry on rational drug design and target engagement.

References

  • The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase Circulation Research (AHA Journals)[Link]

  • Trimetazidine | C14H22N2O3 | CID 21109 PubChem - National Institutes of Health (NIH) [Link]

  • 1-(2,3,4-trimethoxybenzoyl)piperazine — Chemical Substance Information NextSDS Substance Database[Link]

  • Treatment with the 3-ketoacyl-CoA thiolase inhibitor trimetazidine does not exacerbate whole-body insulin resistance in obese mice PubMed - National Institutes of Health (NIH)[Link]

Comparative

Structural Divergence in Piperazine Derivatives: A Comparative Guide to 1-(2,3,4-Trimethoxybenzoyl)piperazine vs. 1-(2,3,4-Trimethoxybenzyl)piperazine

As drug development professionals, we often encounter structural analogs that appear nearly identical on paper but exhibit radically different biological behaviors in vitro and in vivo. The comparison between 1-(2,3,4-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we often encounter structural analogs that appear nearly identical on paper but exhibit radically different biological behaviors in vitro and in vivo. The comparison between 1-(2,3,4-trimethoxybenzoyl)piperazine and 1-(2,3,4-trimethoxybenzyl)piperazine is a textbook example of how a single functional group alteration—a carbonyl versus a methylene linker—can dictate a molecule's pharmacokinetics, target engagement, and clinical utility.

This guide objectively compares the physicochemical properties and biological activities of these two piperazine derivatives, supported by mechanistic insights and self-validating experimental protocols.

The Pharmacological Chasm: Amide vs. Amine

At the core of the divergence between these two compounds is the electronic environment of the piperazine ring.

1-(2,3,4-trimethoxybenzoyl)piperazine features a carbonyl (-C=O) linker, creating an amide bond with the piperazine nitrogen. Through resonance, the nitrogen's lone pair is heavily delocalized into the carbonyl oxygen. This electron-withdrawing effect drastically reduces the basicity of the nitrogen (pKa ~0.5), rendering the molecule neutral at physiological pH (7.4).

1-(2,3,4-trimethoxybenzyl)piperazine , clinically known as Trimetazidine , features a methylene (-CH2-) bridge. Without the resonance of a carbonyl group, the piperazine nitrogen acts as a basic secondary/tertiary amine (pKa ~8.5). Consequently, Trimetazidine is highly protonated (cationic) under physiological conditions.

Divergent Biological Targets

The cationic nature of Trimetazidine is an absolute prerequisite for its mechanism of action. Mitochondria maintain a highly negative internal membrane potential (-150 to -180 mV). Because it is protonated, Trimetazidine is electrophoretically driven across the mitochondrial membrane, accumulating in the matrix where it acts as a partial fatty acid oxidation (pFOX) inhibitor by targeting long-chain 3-ketoacyl-CoA thiolase (KAT) . By inhibiting KAT, Trimetazidine forces the myocardium to shift its energy metabolism from fatty acid oxidation to glucose oxidation—a highly oxygen-efficient pathway that confers cardioprotection during ischemic events [1].

Conversely, the neutral benzoyl variant cannot exploit the mitochondrial membrane potential and lacks the basicity required for KAT active-site binding. Instead, 1-(2,3,4-trimethoxybenzoyl)piperazine serves primarily as a synthetic intermediate, though its structural scaffold is widely utilized as a pharmacophore in the design of Platelet-Activating Factor (PAF) antagonists and SIRT3 activators [2].

MOA TMZ 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine) KAT Mitochondrial 3-Ketoacyl-CoA Thiolase (KAT) TMZ->KAT Inhibits FAO Fatty Acid Oxidation TMZ->FAO Decreases Benzoyl 1-(2,3,4-trimethoxybenzoyl)piperazine Benzoyl->KAT No Affinity (Neutral Amide) KAT->FAO Facilitates GO Glucose Oxidation FAO->GO Randle Cycle Shift ATP Efficient ATP Production (Cardioprotection) GO->ATP Increases

Diagram 1: Metabolic shift mechanism highlighting Trimetazidine's inhibition of mitochondrial KAT.

Comparative Quantitative Data

To summarize the operational differences between these two compounds, refer to the physicochemical and biological data in the table below:

Property1-(2,3,4-trimethoxybenzoyl)piperazine1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine)
Structure Type Aryl AmideAryl Alkylamine
Linker Carbonyl (-C=O)Methylene (-CH2-)
Piperazine N1 pKa ~ 0.5 (Non-basic)~ 8.5 (Basic)
Physiological State (pH 7.4) NeutralProtonated (Cationic)
Primary Biological Target PAF receptor (as a derivative scaffold)Mitochondrial 3-Ketoacyl-CoA Thiolase (KAT)
Mitochondrial Accumulation PoorHigh (Driven by membrane potential)
Clinical Application Synthetic Precursor / ResearchAnti-anginal / Cardioprotective Agent

Self-Validating Experimental Workflows

To rigorously compare these compounds, researchers must synthesize both variants and evaluate them in a controlled biochemical assay. The following protocols are designed as self-validating systems, ensuring that intermediate integrity directly dictates the success of the functional assay.

Workflow Step1 2,3,4-Trimethoxybenzoyl Chloride + Piperazine Step2 Schotten-Baumann Reaction (Et3N, DCM, 0°C to RT) Step1->Step2 Step3 1-(2,3,4-trimethoxybenzoyl)piperazine (Amide Intermediate) Step2->Step3 Step4 Reduction (LiAlH4, THF, Reflux) Step3->Step4 Step6 In Vitro KAT Inhibition Assay (Spectrophotometric Analysis) Step3->Step6 Test Compound A Step5 1-(2,3,4-trimethoxybenzyl)piperazine (Trimetazidine) Step4->Step5 Step5->Step6 Test Compound B

Diagram 2: Self-validating experimental workflow for synthesis and biochemical target engagement.

Protocol 1: Synthesis and Isolation

Step 1: Schotten-Baumann Synthesis of the Benzoyl Intermediate

  • Reaction : Dissolve piperazine (3.0 eq) and triethylamine (2.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Dropwise, add 2,3,4-trimethoxybenzoyl chloride (1.0 eq) [3].

  • Causality : The low temperature and slow addition are critical to prevent bis-acylation of the piperazine. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to drive the reaction forward.

  • Validation : Monitor via TLC (Ethyl Acetate:Methanol 9:1). The disappearance of the acid chloride and the emergence of a UV-active spot confirms amide formation. Purify via flash chromatography to yield 1-(2,3,4-trimethoxybenzoyl)piperazine.

Step 2: Reduction to the Benzyl Variant (Trimetazidine)

  • Reaction : Dissolve the purified benzoyl intermediate in anhydrous THF. Under a nitrogen atmosphere at 0 °C, slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq). Reflux for 6 hours.

  • Causality : LiAlH₄ selectively reduces the amide carbonyl to a methylene group without cleaving the aryl-ether bonds. This step restores the crucial basicity of the piperazine nitrogen.

  • Validation : Quench using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts. Confirm the reduction via ¹H-NMR; the disappearance of the amide resonance and the appearance of a singlet at ~3.5 ppm (-CH2- bridge) validates the synthesis of Trimetazidine.

Protocol 2: In Vitro KAT Inhibition Assay
  • Preparation : Isolate mitochondria from rat heart tissue via differential centrifugation. Lyse the mitochondria to extract the soluble matrix fraction containing KAT.

  • Execution : In a UV-compatible quartz cuvette, combine the matrix extract, acetoacetyl-CoA (substrate), and CoA-SH in a Tris-HCl buffer (pH 7.4). Introduce either the benzoyl variant or the benzyl variant (10 µM).

  • Causality : KAT catalyzes the thiolytic cleavage of acetoacetyl-CoA. The enolate form of the substrate absorbs strongly at 303 nm. By monitoring the decay of absorbance at 303 nm, we can directly quantify enzyme kinetics.

  • Validation : The assay is self-validating through its controls. A vehicle control (DMSO) establishes baseline activity. The benzyl variant (Trimetazidine) must show a significant reduction in the rate of absorbance decay (positive inhibition). The benzoyl variant will mirror the vehicle control, proving that the basic amine is an absolute requisite for KAT engagement.

References

  • Journal of Medicinal Chemistry : Design, Synthesis, and In Vivo Evaluation of Isosteviol Derivatives as New SIRT3 Activators with Highly Potent Cardioprotective Effects. Available at:[Link]

  • PubMed (NIH) : Design and modeling of new platelet-activating factor antagonists. 1. Synthesis and biological activity of 1,4-bis(3',4',5'-trimethoxybenzoyl)-2-[[(substituted carbonyl and carbamoyl)oxy]methyl]piperazines. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2,3,4-Trimethoxybenzoyl)piperazine

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a deeply integrated system of chemical causality and risk mitigation. Handling 1-(2,3,4-Trimethoxybenzoyl)piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a deeply integrated system of chemical causality and risk mitigation. Handling 1-(2,3,4-Trimethoxybenzoyl)piperazine (CAS: 93896-51-6) requires a rigorous, self-validating operational strategy. This compound is a highly active pharmaceutical intermediate, and its piperazine backbone presents specific, severe hazards to ocular tissue, the central nervous system, and the respiratory tract[1].

The following guide bypasses generic safety advice, providing you with a mechanistic understanding of this compound's hazards and the field-proven, step-by-step protocols required to handle it safely.

Hazard Assessment & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the exact mechanisms of toxicity associated with 1-(2,3,4-Trimethoxybenzoyl)piperazine. According to notified Classification and Labelling (C&L) standards, this compound triggers four critical GHS hazard codes[1]:

  • H318 (Serious Eye Damage - Category 1): Piperazine derivatives are inherently basic amines. If introduced to the ocular environment, they rapidly penetrate the corneal epithelium, causing saponification of lipids and denaturation of proteins. This can lead to irreversible corneal opacity within hours[2].

  • H302, H312, H332 (Acute Toxicity - Category 4): The compound is toxic via oral, dermal, and inhalation routes. Systemic absorption of piperazine compounds can lead to neurotoxicity, characterized by tremors and loss of coordination[3][4].

  • H336 (STOT SE 3): Single exposure via inhalation can cause central nervous system (CNS) depression, manifesting as severe drowsiness or dizziness[1].

  • H315 (Skin Irritation - Category 2): Prolonged dermal contact disrupts the stratum corneum lipid bilayer, leading to severe contact dermatitis[1][4].

Quantitative Hazard Data & PPE Specifications

The following table summarizes the quantitative hazard thresholds (using piperazine base data as a structural proxy) and the specific PPE required to break the chain of exposure[3][5].

Hazard ClassificationGHS CodeExposure Limit / ThresholdRequired PPE Specification
Acute Toxicity H302, H312, H332LD50 (Rat, Oral): ~4.9 g/kgDouble nitrile gloves (≥0.11 mm), N95/P100 respirator
Skin Irritation H315N/A (Direct Contact Hazard)Tyvek lab coat, chemical-resistant sleeves
Serious Eye Damage H318Irreversible damage < 21 daysIndirect-vented goggles + Full face shield
STOT SE 3 H336PEL: 5 mg/m³ (8-hr TWA)Local Exhaust Ventilation (LEV) ≥100 fpm

Self-Validating Operational Workflow

Safety protocols fail when they rely on assumption. The following step-by-step methodology incorporates validation checks at every stage, ensuring the protocol is a self-verifying system.

Phase 1: Pre-Operational Setup & Validation
  • Action: Establish Local Exhaust Ventilation (LEV) by utilizing a properly calibrated chemical fume hood.

  • Causality: H332 (Harmful if inhaled) and H336 (May cause drowsiness) require strict airborne particulate control to prevent CNS depression[1].

  • Validation Check: Use a digital anemometer to confirm the fume hood face velocity is between 100–120 feet per minute (fpm) before opening the chemical container.

Phase 2: PPE Donning & Integrity Testing
  • Action: Don double-layer nitrile gloves (minimum 0.11 mm thickness) and indirect-vented chemical splash goggles.

  • Causality: Standard safety glasses offer zero protection against fine airborne powders settling into the eyes, which can trigger H318 irreversible eye damage[2]. Piperazine derivatives can also permeate standard latex, necessitating nitrile or butyl rubber[3].

  • Validation Check: Perform a pneumatic inflation test (blow air into the glove and tightly seal the cuff) prior to donning to verify the absolute absence of micro-punctures.

Phase 3: Material Handling & Transfer
  • Action: Weigh the compound using anti-static weighing boats and a grounded stainless steel spatula.

  • Causality: Piperazine powders can be hygroscopic and prone to static charge buildup. Static discharge can aerosolize the powder, drastically increasing the risk of inhalation or ocular contact[3].

  • Validation Check: Observe the powder during transfer; if the powder clings aggressively to the spatula, pause the operation and use an anti-static ionizer bar to neutralize the charge before proceeding.

Phase 4: Doffing & Decontamination
  • Action: Perform a wet-wipe down of all sealed reaction vessels with a mild acidic or neutral buffer before removing them from the hood.

  • Causality: Because piperazine derivatives are basic amines, neutralizing residual surface dust prevents secondary dermal exposure (H315) during transport to other lab areas[6].

  • Validation Check: Swipe the exterior of the vessel with a pH indicator strip moistened with DI water; a pH < 8 confirms the successful removal of basic piperazine residue.

Emergency Response & Disposal Plans

In the event of a spill, standard sweeping will aerosolize the powder, triggering acute inhalation toxicity. Follow the visual workflow below for containment.

SpillResponse Start Spill Detected: 1-(2,3,4-Trimethoxybenzoyl)piperazine Assess Assess Volume & Hazard (H318 Eye Dam, H332 Acute Tox) Start->Assess Evacuate Evacuate Area & Alert Personnel Assess->Evacuate Major Spill PPE Don Maximum PPE (PAPR, Tyvek, Double Nitrile) Assess->PPE Minor Spill Evacuate->PPE Contain Contain Spill (Inert Absorbent/Dry Clean-up) PPE->Contain Dispose Transfer to EPA-Approved Hazardous Waste Container Contain->Dispose Decon Decontaminate Surfaces (Water Flush) Dispose->Decon

Fig 1. Emergency spill response and containment workflow for piperazine derivatives.

EPA Hazardous Waste Disposal

Do not discharge 1-(2,3,4-Trimethoxybenzoyl)piperazine into the sewer system. Due to its toxicity and basicity, it must be managed in accordance with local and federal environmental regulations[6].

  • Collect all solid waste (including contaminated gloves, wipes, and weighing boats) into a high-density polyethylene (HDPE) container.

  • Label clearly with the chemical name, CAS number, and the words "Hazardous Waste - Toxic/Corrosive."

  • Dispose of via incineration in a licensed apparatus through your institution's approved Environmental Health and Safety (EHS) waste management provider[6].

Sources

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